molecular formula C19H18Cl2FN3S2 B2563260 4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344273-89-8

4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B2563260
CAS No.: 344273-89-8
M. Wt: 442.39
InChI Key: KRRGWNBUTGHHDM-UHFFFAOYSA-N
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Description

4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C19H18Cl2FN3S2 and its molecular weight is 442.39. The purity is usually 95%.
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Biological Activity

The compound 4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and anticancer effects based on diverse research findings.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds similar to our target have shown significant activity against various bacterial strains. In one study, derivatives with a similar structure exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains .

Enzyme Inhibition

Triazole derivatives are also known for their enzyme inhibitory activities. The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A study indicated that certain triazole derivatives demonstrated strong inhibitory effects against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition was noted, further supporting its pharmacological potential .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. Compounds with structural similarities to our target have been tested for their cytotoxic effects on various cancer cell lines. For example, certain triazole derivatives were found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic pathways . The specific compound under consideration may exhibit similar properties due to its structural components.

Study 1: Anticancer Efficacy

In a recent study focusing on triazole derivatives, compounds were tested against several cancer cell lines. The results indicated that these compounds could induce late apoptosis and necrosis in A549 lung cancer cells. The most potent derivatives achieved over 80% late apoptosis induction .

CompoundCell Line% Late Apoptosis
25A54982%
23HCT11693%

Study 2: Enzyme Inhibition

Another study assessed the enzyme inhibitory effects of related triazole compounds. The findings revealed that several derivatives exhibited significant AChE inhibition with IC50 values comparable to standard inhibitors used in clinical settings.

CompoundAChE IC50 (µM)Urease IC50 (µM)
7l0.50.8
7m0.70.9

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2FN3S2/c1-2-25-18(12-26-10-13-6-8-14(20)9-7-13)23-24-19(25)27-11-15-16(21)4-3-5-17(15)22/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRGWNBUTGHHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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